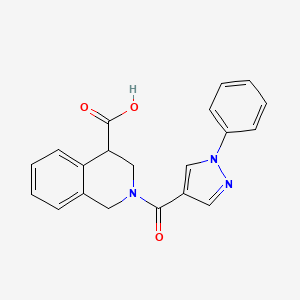![molecular formula C19H26N4O3 B7358583 2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile](/img/structure/B7358583.png)
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is currently being used in the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of the T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs.
Mecanismo De Acción
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile works by irreversibly binding to the mutated form of EGFR, which is present in T790M-positive NSCLC cells. This binding prevents the activation of downstream signaling pathways, leading to cell growth inhibition and apoptosis. Unlike first- and second-generation EGFR TKIs, this compound does not inhibit the wild-type EGFR, which is important for maintaining normal cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on NSCLC cells. It inhibits cell proliferation, induces apoptosis, and suppresses the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. In addition, this compound has been shown to have antiangiogenic effects, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of the T790M mutation, which makes it an ideal tool for studying the role of this mutation in NSCLC. In addition, this compound has a favorable safety profile, which allows for higher dosing in preclinical studies. However, this compound is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile. One area of research is the development of combination therapies that can enhance the antitumor activity of this compound. Another area of research is the identification of biomarkers that can predict response to this compound, which may help to personalize treatment for NSCLC patients. Finally, there is a need for further studies to investigate the long-term effects of this compound on normal cells and tissues.
Métodos De Síntesis
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile was synthesized by AstraZeneca, a British-Swedish multinational pharmaceutical company. The synthesis method involves the use of a series of chemical reactions, including coupling, amidation, and cyclization, to produce the final compound. The synthesis process has been described in detail in several scientific publications, including a patent application by AstraZeneca.
Aplicaciones Científicas De Investigación
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with T790M-positive NSCLC, with response rates ranging from 50% to 80%. In addition, this compound has demonstrated a favorable safety profile, with fewer side effects than first- and second-generation EGFR TKIs.
Propiedades
IUPAC Name |
2-[2-[2-[(4-methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-21-6-8-22(9-7-21)13-17-14-23(10-11-25-17)19(24)15-26-18-5-3-2-4-16(18)12-20/h2-5,17H,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCPULFMXTKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CN(CCO2)C(=O)COC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N,2,4-trimethylquinoline-3-carboxamide](/img/structure/B7358501.png)
![3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one](/img/structure/B7358506.png)
![[1-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7358517.png)

![2-[1-(6-Oxo-1-propan-2-yl-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]acetamide](/img/structure/B7358539.png)
![3-[1-[1-(1-methyltetrazol-5-yl)ethyl]piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7358545.png)
![(4S,5R)-4-[[(5-fluoro-1,3-benzoxazol-2-yl)amino]methyl]-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one](/img/structure/B7358547.png)
![1-methyl-4-[[(1R,2S)-2-piperidin-4-ylcyclopropanecarbonyl]amino]pyrrole-2-carboxamide](/img/structure/B7358553.png)
![1-[4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B7358568.png)
![1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7358575.png)
![[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7358580.png)
![1-(2-fluorophenyl)-4-hydroxy-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)pyrazole-3-carboxamide](/img/structure/B7358591.png)
![7-methoxy-1-[[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B7358598.png)
![1,2,4-Benzotriazin-3-yl-[2-[[(6-methylpyridin-2-yl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7358602.png)